molecular formula C17H27NO B2754732 N-cyclohexyladamantane-1-carboxamide CAS No. 81311-58-2

N-cyclohexyladamantane-1-carboxamide

Cat. No. B2754732
CAS RN: 81311-58-2
M. Wt: 261.409
InChI Key: AGHAGPWZIKDXLP-UHFFFAOYSA-N
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Description

N-Cyclohexyladamantane-1-carboxamide is a small molecule that has drawn the attention of scientists and researchers in several fields due to its unique properties and potential applications. It has a molecular formula of C17H27NO and a molecular weight of 261.40 .


Synthesis Analysis

The synthesis of N-cyclohexyladamantane-1-carboxamide can be carried out in the sulfuric acid media . The yield of this reaction is reported to be 96% . Carbodiimides, a unique class of heterocumulene compounds, have been extensively used in the synthesis of N-heterocycles, including N-cyclohexyladamantane-1-carboxamide .


Molecular Structure Analysis

The molecular structure of N-cyclohexyladamantane-1-carboxamide can be analyzed using various spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies . Detailed and comprehensive analytical data have been acquired for this compound .

Scientific Research Applications

Cross-Dehydrogenative Coupling Reactions

Research on the direct carbamoylation of C–H and X–H bonds with formamides through cross-dehydrogenative coupling reactions has seen significant growth. This novel approach is effective in preparing a variety of carboxamide, carbamate, and urea derivatives, which are prevalent in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).

Gold-Catalyzed Cycloisomerization

N-propargylindole-2-carboxamides undergo AuCl3-catalyzed cycloisomerization to yield beta-carbolinones. These derivatives are used in Pd(0)-catalyzed cross-coupling chemistry for synthesizing lavendamycin analogues (England & Padwa, 2008).

Synthesis of Antitumor Compounds

2-cyanoaziridine-1-carboxamides synthesized from 2-cyanoaziridine and appropriate isocyanates have shown activity against various tumor cells, including strains resistant to common anticancer drugs. The lipophilicity of substituents correlates with their potency (Iyengar et al., 1999).

Apoptosis Inducers in Cancer Treatment

Cyclohexane-1-carboxamides have been synthesized and evaluated for their in vitro antitumor activity against various cancer cell lines. For instance, one compound exhibited promising activity against the breast cancer cell line MCF-7 (Abd-Allah & Elshafie, 2018).

Antibacterial Activity

Studies have synthesized and evaluated the biological activity of various carboxamide derivatives, demonstrating their potential as antibiotics and antibacterial drugs (Ahmed, 2007).

Antituberculosis Agents

Indole-2-carboxamides have been identified as a promising class of antituberculosis agents, with derivatives showing improved in vitro activity compared to standard TB drugs. The structural modifications in these compounds significantly improved metabolic stability (Kondreddi et al., 2013).

Potential Mosquito Repellents

Carboxamide derivatives have been explored as potential mosquito repellents, with certain compounds exhibiting superior efficacy to DEET in tests (Katritzky et al., 2010).

Synthesis and Characterization for Analytical Purposes

The synthesis and characterization of carboxamide derivatives are crucial for analytical identification, extending the possibility of orthogonal analysis for forensic, toxicological, and clinical purposes (Dybowski et al., 2020).

Novel Approaches in Organic Synthesis

Research has explored novel approaches in the synthesis of carboxamides, contributing significantly to advancements in organic chemistry and drug development. For instance, the photocy-clization of N-formyl-N-methyl α,β-unsaturated amides has been investigated for the synthesis of azetidine-2,4-diones (Maruyama, Ishitoku, & Kubo, 1980).

Potential in Drug Discovery

Carboxamides play a significant role in drug discovery, with studies exploring their potential in creating new therapeutic agents, such as negative allosteric modulators of the dopamine D2 receptor (Mistry et al., 2015).

properties

IUPAC Name

N-cyclohexyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c19-16(18-15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-15H,1-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHAGPWZIKDXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Adamantanecarboxylic acid (10.8 g, 0.06 mole) was dissolved in N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine (13.4 g, 0.06 mole) as described in example 1. After the reaction mixture cooled to room temperature, cyclohexylamine (14.88 g, 17.2 ml, 0.15 mole) was added slowly and a heavy precipitate of the amide appeared almost immediately. The N-cyclohexyl-1-adamantanecarboxamide was isolated as described in example 1 to give 14.8 g, 94.4%; mp 199.3-200.4° C. The analytical sample was recrystallized from cyclohexane and sublimed. Anal. Calcd. for C17H27NO: C, 78.18; H. 10.34; N, 5.36. Found: C, 77.97; H, 10.46; N, 5.32.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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